![molecular formula C21H24N6O4S B2391402 Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 872995-09-0](/img/structure/B2391402.png)
Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
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Description
Synthesis Analysis
The synthesis of compounds containing a triazole, like the one , has attracted much attention due to their broad biological activities . The synthesis methods of triazole compounds have been summarized from various nitrogen sources over the past 20 years . Different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Molecular Structure Analysis
The molecular formula of this compound is C21H25N5O3S and it has a molecular weight of 427.52. The structure of this compound is unique and facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesis methods focus on the key starting material used for the production of the 1,2,3-/1,2,4-triazole skeleton .Scientific Research Applications
Synthesis and Biological Activity
A significant portion of the research involves the synthesis of novel heterocyclic compounds incorporating various moieties such as thiadiazole, triazolo, pyridazinone, and others, demonstrating their insecticidal and antimicrobial activities. For instance, Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, which were then assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of these compounds in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Similarly, Bhuiyan et al. (2006) reported on the antimicrobial evaluation of new thienopyrimidine derivatives, demonstrating pronounced antimicrobial activity and showcasing the therapeutic potential of such heterocyclic compounds (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).
Chemical Synthesis and Modification
Research also focuses on the chemical synthesis and structural modification of heterocyclic compounds, exploring their potential applications in various fields. Schmidt and Qian (2013) examined the reaction between 2-hydrazinopyridines and ethyl imidates as a method for preparing [1,2,4]triazolo[4,3-a]pyridines, demonstrating the versatility of these reactions in synthesizing complex heterocyclic structures under mild conditions (Schmidt & Qian, 2013). Mostafa et al. (2008) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, testing their antibacterial and antifungal activities. This work emphasizes the potential of heterocyclic compounds in developing new antimicrobial agents (Mostafa, Hussein, Radwan, & Kfafy, 2008).
Novel Heterocyclic Systems
Additionally, researchers are exploring the synthesis of novel heterocyclic systems with potential applications in drug discovery and material science. Honey et al. (2012) demonstrated the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the importance of these compounds in the development of novel materials and therapeutic agents (Honey, Pasceri, Lewis, & Moody, 2012).
properties
IUPAC Name |
ethyl 2-[[2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-3-31-20(29)12-23-18(28)13-32-19-9-8-16-24-25-17(27(16)26-19)10-11-22-21(30)15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,22,30)(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYIOBJSZGQQIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate |
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